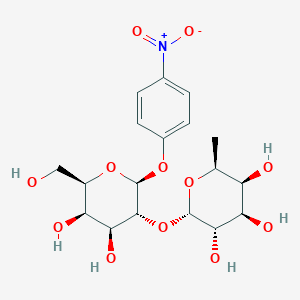

4-硝基苯基-2-O-(α-L-岩藻糖吡喃糖基)-β-D-半乳糖吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

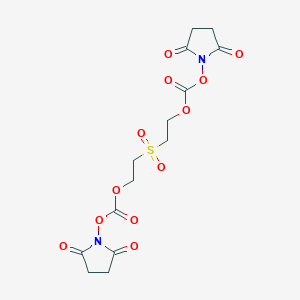

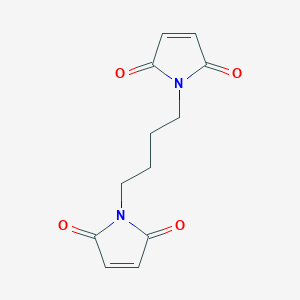

The synthesis of this compound involves a series of glycosylation steps that enable the formation of the specific glycosidic linkage between the fucose and galactose units. A notable method for its synthesis was reported by Jain, Piskorz, and Matta (1992), who developed a facile approach using methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-beta-L-fucopyranoside as the glycosyl donor, highlighting the efficiency of their method in constructing the desired oligosaccharide structures R. Jain, C. Piskorz, K. Matta, Carbohydrate research, 1992.

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has been elucidated through various analytical techniques, including X-ray crystallography. Watt et al. (1996) synthesized related disaccharides and determined their crystal structures, providing insights into the conformational preferences of such compounds. Their work contributes to a deeper understanding of the spatial arrangement and interresidue torsion angles within these molecules D. Watt, D. Brasch, D. Larsen, L. Melton, J. Simpson, Carbohydrate research, 1996.

科学研究应用

寡糖研究中的合成和应用

4-硝基苯基-2-O-(α-L-岩藻糖吡喃糖基)-β-D-半乳糖吡喃糖苷是一种用于合成复杂寡糖的化合物,这对于研究各种生物过程至关重要。一个值得注意的研究领域是含 O-α-L-岩藻糖吡喃糖基单元的硝基苯基寡糖的合成,这对于理解生物系统中碳水化合物介导的相互作用至关重要。这些寡糖已通过使用特定糖基供体的便捷方法合成,为探索此类糖在细胞通讯、病原体-宿主相互作用和免疫反应中的作用提供了途径 (Jain, Piskorz, & Matta, 1992).

酶促合成和转岩藻糖基化反应

另一个重要的应用是特定酶催化的酶促合成和转岩藻糖基化反应。例如,来自某些细菌菌株的β-D-半乳糖苷酶已显示出催化转岩藻糖基化反应的能力,产生各种岩藻糖基化分子。这种能力为酶促合成β-D-岩藻糖基化化合物开辟了可能性,这对于开发具有潜在治疗应用的新型生物分子很感兴趣 (Benešová et al., 2010).

化学合成和表征

还开发了化学合成方法来创建对硝基苯基和对硝基苄基 1-硫代糖吡喃糖苷,包括 4-硝基苯基-2-O-(α-L-岩藻糖吡喃糖基)-β-D-半乳糖吡喃糖苷的衍生物。这些方法涉及特定的反应条件,并为制备这些化合物提供了一条途径,这些化合物可用于研究糖苷酶和其他糖基化相关过程 (Matta, Girotra, & Barlow, 1975).

安全和危害

属性

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-YUXDDOTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216557 |

Source

|

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

CAS RN |

66347-27-1 |

Source

|

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)